N-(3-Amino-4-sulfanylphenyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
108018-02-6 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
N-(3-amino-4-sulfanylphenyl)acetamide |
InChI |
InChI=1S/C8H10N2OS/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,9H2,1H3,(H,10,11) |
InChI Key |
TYZLTJOSSUHXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for N-(3-Amino-4-sulfanylphenyl)acetamide
A common and logical synthetic route to this compound commences with a readily available starting material, 4-chloro-3-nitroaniline (B51477). This pathway strategically builds the molecule by first introducing the acetamide (B32628) functionality, followed by the displacement of the chloro group with a sulfur-containing nucleophile, and culminating in the reduction of the nitro group to the desired amine.
The key transformations in this established pathway are:
Acetylation: The amino group of 4-chloro-3-nitroaniline is acetylated to form N-(4-chloro-3-nitrophenyl)acetamide.
Nucleophilic Aromatic Substitution: The chloro group is substituted with a sulfanyl (B85325) group.
Nitro Group Reduction: The nitro group is reduced to an amino group to yield the final product.
Precursor Synthesis and Intermediate Derivatization Strategies
The successful synthesis of this compound hinges on the effective preparation and transformation of key precursors and intermediates.
Reduction Reactions in Aminophenylacetamide Synthesis (e.g., nitro group reduction)
The final step in the proposed synthetic pathway involves the reduction of a nitro group to a primary amine. This is a fundamental transformation in aromatic chemistry. A widely used and effective method for this conversion is catalytic hydrogenation.
Table 1: Catalysts for Nitro Group Reduction
| Catalyst | Hydrogen Source | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Methanol or Ethanol, Room Temperature, Atmospheric Pressure | Highly efficient and clean. |
| Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂) | Acetic Acid, Room Temperature, Atmospheric Pressure | Adams' catalyst, effective for various substrates. |
| Raney Nickel (Raney Ni) | Hydrogen gas (H₂) or Hydrazine (B178648) (N₂H₄) | Ethanol, Room Temperature to mild heating | Cost-effective but can sometimes lead to over-reduction. |
| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Room Temperature or gentle heating | A classical method, works well for many nitroarenes. |
| Iron (Fe) | Acetic Acid (CH₃COOH) or Hydrochloric Acid (HCl) | Reflux | A traditional and economical method. |
The choice of catalyst and reaction conditions is crucial to ensure high yield and to avoid side reactions, especially considering the presence of a sulfur-containing functional group which can potentially poison certain catalysts.
Functional Group Interconversions for Sulfanyl and Amino Moieties
A critical step is the introduction of the sulfanyl (-SH) group, which is achieved through a nucleophilic aromatic substitution reaction on an appropriately activated precursor. In the context of synthesizing this compound, the precursor N-(4-chloro-3-nitrophenyl)acetamide is activated towards nucleophilic attack by the electron-withdrawing nitro group positioned ortho to the chlorine atom.
Common sulfur nucleophiles for this transformation include:
Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH): These reagents can directly displace the chloride to form the corresponding thiolate, which is then protonated to yield the thiol.
Thiourea ((NH₂)₂CS): This reagent reacts with the aryl halide to form an isothiouronium salt. Subsequent hydrolysis, typically under basic conditions, liberates the desired thiol. This method is often preferred as it can avoid the formation of disulfide byproducts.
Strategies for Introducing the Acetamide Functionality
The introduction of the acetamide group is a straightforward and high-yielding reaction. It is typically performed early in the synthetic sequence to protect the amino group from undesired side reactions in subsequent steps. The acetylation of an aniline (B41778) derivative is readily achieved using common acetylating agents.
Table 2: Common Acetylating Agents
| Reagent | Byproduct | Typical Conditions |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | Acetic acid (CH₃COOH) | Room temperature or gentle warming, often in a solvent like dichloromethane (B109758) or acetic acid. |
| Acetyl chloride (CH₃COCl) | Hydrochloric acid (HCl) | Often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. |
For the synthesis of N-(4-chloro-3-nitrophenyl)acetamide from 4-chloro-3-nitroaniline, acetic anhydride is a suitable and commonly used reagent.
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on the development of more efficient, safer, and environmentally friendly processes.
Catalytic Hydrogenation Methods
Catalytic hydrogenation stands out as a green chemistry approach for the reduction of nitro groups. This method offers several advantages over stoichiometric reducing agents like metals in acidic media (e.g., Sn/HCl, Fe/HCl).
Advantages of Catalytic Hydrogenation:
High Atom Economy: The only byproduct is water (when using H₂ gas).
Mild Reaction Conditions: Often proceeds at room temperature and atmospheric pressure.
Clean Reactions: Work-up is typically simpler, involving filtration of the catalyst.
Catalyst Recyclability: The heterogeneous catalyst can often be recovered and reused.
For the reduction of a nitro-substituted acetanilide (B955) containing a sulfur moiety, careful selection of the catalyst is paramount to prevent catalyst poisoning by the sulfur atom. While palladium and platinum catalysts are highly effective, sulfur-tolerant catalysts or specific reaction conditions might be necessary to achieve high conversion and catalyst longevity.
Recent advancements in catalysis have also explored the use of more sustainable and earth-abundant metal catalysts as alternatives to precious metals. Furthermore, transfer hydrogenation, which utilizes hydrogen donors like formic acid or isopropanol (B130326) in the presence of a catalyst, can be an alternative to using gaseous hydrogen, enhancing operational safety.
Hydrazine Hydrate (B1144303) Mediated Reductions
The synthesis of this compound often involves the reduction of a nitro group precursor. Hydrazine hydrate has emerged as a common and effective reducing agent for the conversion of aromatic nitro compounds to their corresponding anilines. This method is frequently favored over catalytic hydrogenation due to its operational simplicity and the avoidance of handling flammable hydrogen gas. nih.gov The reduction is typically carried out in the presence of a catalyst.
Various catalytic systems have been developed to facilitate the reduction of nitroarenes by hydrazine hydrate, each with its own advantages in terms of efficiency, selectivity, and cost. For instance, readily available and magnetically separable Fe3O4 nanoparticles have been utilized for an efficient and recyclable nitroarene reduction. rsc.org This system has been shown to be chemoselective, leaving other reducible functional groups such as halogens, esters, and amides intact. rsc.org Another approach involves the use of palladium catalysts, which are extensively employed for nitro reductions. nih.gov A combination of Pd/C and hydrazine hydrate offers a simple, efficient, and highly selective method for the reduction of halogenated nitroarenes. nih.gov The chemoselectivity of this system can often be controlled by adjusting the reaction conditions, such as temperature. nih.govorganic-chemistry.org
In the context of synthesizing this compound, the precursor would likely be N-(3-nitro-4-sulfanylphenyl)acetamide. The key challenge in this reduction is to selectively reduce the nitro group without affecting the sulfanyl group, which is susceptible to oxidation. The choice of catalyst and reaction conditions is therefore crucial. A mild approach, possibly at room temperature, would be preferable to minimize side reactions. nih.gov
| Catalyst System | Advantages | Relevant Findings |
| Fe3O4 Nanoparticles | Magnetically recoverable and recyclable, chemoselective. rsc.org | Tolerates halogens, esters, and amides. rsc.org |
| Pd/C | High efficiency and selectivity, controllable chemoselectivity. nih.govorganic-chemistry.org | Can selectively reduce nitro groups in the presence of halogens. nih.gov |
| V2O5/TiO2 Photocatalyst | Green, visible-light driven method. organic-chemistry.org | Efficiently converts a wide range of nitro substrates. organic-chemistry.org |
Multi-step Reaction Sequences for Complex Analog Synthesis
The this compound scaffold, containing a 1,2-aminothiophenol (B119425) moiety, is a valuable starting material for the synthesis of various heterocyclic compounds, most notably benzothiazoles. researchgate.net The amino and sulfanyl groups can readily undergo condensation reactions with a variety of electrophiles to form a five-membered thiazole (B1198619) ring fused to the benzene (B151609) ring.
A general and widely applicable method for the synthesis of benzothiazoles involves the reaction of 2-aminothiophenols with aldehydes or carboxylic acids and their derivatives. mdpi.com For example, the condensation of this compound with various aromatic aldehydes in the presence of an oxidizing agent or a catalyst can lead to the formation of 2-arylbenzothiazole derivatives. Similarly, reaction with carboxylic acids, acyl chlorides, or esters can yield 2-alkyl- or 2-arylbenzothiazoles.
The synthesis of these complex analogs can be summarized in the following multi-step sequence:
Preparation of the 2-aminothiophenol core: This involves the synthesis of this compound as described in the previous section.
Condensation with an electrophile: The 2-aminothiophenol derivative is then reacted with a suitable electrophile to form the benzothiazole (B30560) ring.
Further derivatization (optional): The resulting benzothiazole can be further modified to introduce additional functional groups and build more complex structures.
This approach allows for the generation of a library of diverse benzothiazole-containing compounds with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com
Chemo- and Regioselectivity Considerations in Synthesis
The synthesis of this compound and its analogs requires careful consideration of chemo- and regioselectivity at various stages.
Chemoselectivity in Nitro Group Reduction: As mentioned earlier, the selective reduction of a nitro group in the presence of a sulfanyl group is a primary concern. The choice of reducing agent and catalyst is critical to avoid oxidation of the thiol. Hydrazine hydrate in combination with catalysts like Pd/C or Fe3O4 under controlled conditions has been shown to be effective for the chemoselective reduction of nitro groups while preserving other sensitive functionalities. nih.govrsc.org For instance, in the reduction of halogenated nitroarenes, mild conditions can prevent dehalogenation. organic-chemistry.org
Regioselectivity in Electrophilic Aromatic Substitution: The introduction of substituents onto the aromatic ring of this compound or its precursors must be carefully planned to achieve the desired regiochemistry. The directing effects of the existing functional groups (amino, sulfanyl, and acetamido) will influence the position of the incoming electrophile. The acetamido group is an ortho-, para-director, while the amino and sulfanyl groups are also activating and ortho-, para-directing. The interplay of these groups will determine the final substitution pattern.
Selectivity in Derivatization Reactions: When derivatizing this compound, the relative reactivity of the amino and sulfanyl groups must be considered. For example, in acylation or sulfonylation reactions, it may be necessary to protect one of the functional groups to achieve selective reaction at the other.
Preparation of Structurally Related this compound Analogs
The synthesis of structurally related analogs of this compound allows for the systematic investigation of structure-activity relationships in various applications.
Synthesis of Halogenated Acetamides
The synthesis of halogenated analogs of this compound can be achieved through several synthetic routes. One common approach involves starting with a halogenated nitroaniline. For example, to synthesize a chloro-substituted analog, one could start with 2-chloro-5-nitroaniline. prepchem.comresearchgate.net The synthesis would proceed through the following steps:
Acetylation: The amino group of the halogenated nitroaniline is acetylated, typically using acetic anhydride, to form the corresponding acetamide.
Introduction of the sulfanyl group: This can be a challenging step and may involve nucleophilic aromatic substitution of a suitable leaving group or other methods for introducing a thiol.
Reduction of the nitro group: The final step is the selective reduction of the nitro group to an amino group, using a method such as hydrazine hydrate with a suitable catalyst, to yield the desired halogenated this compound. nih.gov
The choice of the starting material and the sequence of reactions will depend on the desired position of the halogen atom on the aromatic ring. The conditions for each step must be carefully optimized to ensure compatibility with the other functional groups present in the molecule. organic-chemistry.org
| Starting Material Example | Key Transformation | Product Type |
| 2-Chloro-5-nitroaniline | Acetylation, introduction of sulfanyl group, nitro reduction | Chloro-substituted analog |
| Halogenated nitroarenes | Selective reduction with hydrazine hydrate/Pd/C | Halogenated anilines (precursors) nih.gov |
Synthesis of Methyl and Methoxy (B1213986) Analogs
The synthesis of methyl and methoxy analogs of this compound follows a similar logic to the synthesis of halogenated analogs, starting with appropriately substituted nitroanilines.
For the synthesis of a methoxy analog , one could start from a methoxy-substituted nitroaniline. The synthetic sequence would involve acetylation of the amino group, introduction of the sulfanyl group, and subsequent reduction of the nitro group. The presence of the methoxy group, an electron-donating group, may influence the reactivity of the aromatic ring in the various synthetic steps.
For the synthesis of a methyl analog , a methyl-substituted nitroaniline would be the starting material. The subsequent steps of acetylation, introduction of the sulfanyl group, and nitro group reduction would lead to the desired methyl-substituted this compound.
Derivatization to Sulfamoyl and Sulfonyl Analogs
The amino group of this compound provides a convenient handle for derivatization to sulfamoyl and sulfonyl analogs. These derivatives are of interest in medicinal chemistry due to the prevalence of the sulfonamide group in many pharmaceutical agents. nih.gov
Synthesis of Sulfamoyl Analogs: Sulfamoyl analogs, which are sulfonamides, can be prepared by reacting the amino group of this compound or a suitable precursor with a sulfonyl chloride in the presence of a base. nih.govcihanuniversity.edu.iq The reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond.
Synthesis of Sulfonyl Analogs: If the sulfanyl group is oxidized to a sulfonic acid or a sulfonyl chloride, it can then be converted into a sulfonamide. However, the more common approach to introduce a sulfonyl group is to start with a precursor that already contains it. For the derivatization of the amino group, the general reaction is as follows:
R-NH2 + R'-SO2Cl → R-NH-SO2-R' + HCl
Where R represents the this compound core and R' can be an alkyl or aryl group. The reaction is typically carried out in an inert solvent with a base to neutralize the HCl produced. nih.gov
| Derivative Type | Synthetic Method | Key Reagents |
| Sulfamoyl (Sulfonamide) | Reaction of the amino group with a sulfonyl chloride. nih.govcihanuniversity.edu.iq | Amine, Sulfonyl chloride, Base |
| N-acetylated Sulfonamide | Can be formed from precursors like 3-amino-4-hydroxybenzenesulfonamide (B74053) through N-acetylation. nih.gov | Acetic anhydride |
Structure Activity Relationship Sar and Molecular Design Principles
Rational Design Approaches for N-(3-Amino-4-sulfanylphenyl)acetamide and its Analogs
The rational design of analogs of this compound often employs strategies aimed at optimizing interactions with a specific biological target. A common approach involves retaining a core pharmacophoric moiety while introducing structural modifications to other parts of the molecule. nih.gov For instance, in the design of various enzyme inhibitors, acetamide (B32628) and sulfonamide scaffolds are frequently utilized due to their therapeutic potential in targeting a range of diseases. nih.gov
One prevalent design strategy is the "tail approach," where a known active core, such as a benzenesulfonamide, is chemically linked to various heterocyclic or aliphatic moieties. This method aims to explore the chemical space around the core to identify substituents that can enhance binding affinity and selectivity for the target enzyme. This principle is evident in the development of novel carbonic anhydrase inhibitors.
Furthermore, the concept of hybrid molecules, which combines two or more known pharmacophores into a single entity, is another powerful design tool. acs.org For example, hybrid derivatives incorporating N-arylacetamide and cysteine have been designed as potent urease inhibitors, leveraging the known activities of both fragments. researchgate.net This approach can lead to compounds with enhanced or novel mechanisms of action. In silico methods, including molecular docking and molecular dynamics simulations, are indispensable tools in these rational design efforts, allowing researchers to predict binding modes and affinities before undertaking synthetic work. nih.gov
Impact of Substituent Modifications on Molecular Functionality
The biological activity of this compound analogs can be finely tuned by altering the substituents on both the phenyl ring and the acetamide group. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.
The nature and position of substituents on the phenyl ring are critical determinants of a compound's biological efficacy. SAR studies on related N-phenylacetamide and chloroacetamide derivatives have yielded several key insights:
Electronic Effects : The activity of analogs is significantly influenced by the electronic nature of the substituents. Studies on N-phenylacetamide derivatives have shown that compounds with electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF3) on the phenyl ring tend to exhibit higher bactericidal activity than those with electron-donating groups (e.g., -CH3). mdpi.com
Positional Isomerism : The position of the substituent on the phenyl ring is crucial. For antibacterial N-phenylacetamide derivatives, substituents at the 4-position (para) of the benzene (B151609) ring were found to be more effective at increasing activity than those at the 3-position (meta). mdpi.com Similarly, the biological activity of chloroacetamides varies with the position of substituents, which can explain differences in efficacy against various microbial strains.
Halogenation : The presence of halogenated substituents often enhances biological activity. N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides were among the most active in one study, a property attributed to their high lipophilicity, which may facilitate passage through microbial cell membranes.
The following table summarizes the observed effects of various substituents on the phenyl ring of related acetamide compounds based on available research.
| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference |
| Fluoro (-F) | 4- | Electron-withdrawing | Increased bactericidal activity | mdpi.com |
| Chloro (-Cl) | 4- | Electron-withdrawing | Increased bactericidal activity; high lipophilicity | mdpi.com |
| Bromo (-Br) | 4- | Electron-withdrawing | Increased bactericidal activity | mdpi.com |
| Bromo (-Br) | 3- | Electron-withdrawing | High lipophilicity and activity | |
| Trifluoromethyl (-CF3) | 4- | Strongly Electron-withdrawing | Increased bactericidal activity | mdpi.com |
| Methyl (-CH3) | 4- | Electron-donating | Lower bactericidal activity compared to electron-withdrawing groups | mdpi.com |
| Hydroxyl (-OH) | 4- | Electron-donating | Low lipophilicity |
The acetamide moiety (–NHCOCH₃) itself is a critical pharmacophore, but its functionality can be altered by modifying the acetyl group (–COCH₃). archivepp.com The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within a target's active site.
Modifications often involve replacing the methyl group of the acetyl moiety with more complex chemical structures. For instance, substituting the methyl group with a chloromethyl group (creating a chloroacetamide) is a common strategy to introduce a reactive electrophilic site, which can lead to irreversible inhibition of target enzymes through covalent bond formation. Furthermore, replacing the methyl group with larger aryl or heterocyclic rings can introduce additional binding interactions, such as π-π stacking or hydrophobic interactions, potentially increasing potency and selectivity. nih.gov Research into cyclic sulfonamide derivatives has also shown that attaching an acetamide group at a specific position can yield potent and selective enzyme inhibitors. nih.gov
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and flexibility of a molecule are paramount to its biological function. Conformational analysis of N-phenylacetamide analogs reveals the presence of multiple stable conformations, often referred to as rotamers (rotational isomers), due to rotation around single bonds.
For N,N-diethyl-2-(phenylthio)acetamides, theoretical calculations have identified two primary stable conformation pairs: gauche and cis. nih.govlookchem.com The relative stability of these conformers can be influenced by the solvent environment; for instance, the population of the cis conformer tends to increase with solvent polarity. nih.govlookchem.com These conformational preferences are critical as they dictate the spatial arrangement of key functional groups, which must align correctly to interact with a biological target. The acetamide and sulfanyl (B85325) groups in this compound allow for significant conformational flexibility, which would influence its binding capabilities.
Stereochemistry, particularly chirality, is a fundamental consideration in drug design, as biological systems like enzymes and receptors are themselves chiral. mdpi.com Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. mdpi.comresearchgate.net While this compound itself is not chiral, the introduction of chiral centers into its analogs can lead to stereospecific interactions with target enzymes. Many enzyme-catalyzed reactions proceed through fleeting chiral intermediates, and designing inhibitors that mimic these transition states is a common strategy. nih.gov For example, the development of potent angiotensin-converting enzyme (ACE) inhibitors has relied heavily on understanding the stereochemical requirements of the enzyme's active site. mdpi.com Therefore, when designing analogs, introducing chiral centers, for example by modifying the acetamide side chain, could lead to enantiomers with significantly different potencies, a crucial factor for developing selective enzyme inactivators.
Elucidation of Essential Pharmacophores in Related Compounds
A pharmacophore is defined as the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a response. Identifying the key pharmacophoric features of this compound and its analogs is crucial for designing new, more potent molecules.
Based on the structure of related acetamide and sulfonamide-containing compounds, several key pharmacophoric features can be proposed for this compound:
Aromatic Ring : The central phenyl ring serves as a scaffold and can engage in hydrophobic or π-π stacking interactions within the target's binding pocket.
Hydrogen Bond Acceptors : The carbonyl oxygen of the acetamide group is a primary hydrogen bond acceptor. The sulfur atom of the sulfanyl group could also potentially act as a weak hydrogen bond acceptor.
Hydrogen Bond Donors : The amide nitrogen (–NH–) of the acetamide group and the protons of the amino (–NH₂) group are key hydrogen bond donors.
Hydrophobic Group : The methyl group of the acetamide moiety provides a small hydrophobic feature.
In studies of acetamide-sulfonamide conjugates designed as urease inhibitors, the strategy often involves retaining these core pharmacophoric elements while modifying other parts of the molecule to enhance interactions with the enzyme's active site. nih.gov Similarly, pharmacophore models for other classes of inhibitors often highlight the importance of a substituted aromatic ring linked to a functional group capable of hydrogen bonding, a pattern consistent with the structure of this compound.
Investigations into Molecular Mechanisms of Action
Enzyme Inhibition and Ligand-Target Interactions
Extensive searches of scientific databases have yielded no specific data on the enzyme inhibition profile or ligand-target interactions of N-(3-Amino-4-sulfanylphenyl)acetamide for the outlined targets.
Modulatory Effects on Carbonic Anhydrase Isoforms
There is no published research available that investigates or documents the modulatory effects of this compound on any carbonic anhydrase isoforms. The inhibitory activity of related classes of compounds, such as sulfonamides, is well-documented, but this specific sulfanyl-containing molecule has not been studied in this context.
Interactions with Thrombin and Related Coagulation Factors
No scientific literature could be found that describes or quantifies the interactions between this compound and thrombin or any other related coagulation factors. Therefore, no data on its potential anticoagulant or procoagulant activities are available.
Mechanistic Studies of Aminotransferase Inactivation (e.g., human ornithine aminotransferase, γ-aminobutyric acid aminotransferase)
There are no mechanistic studies in the available scientific literature that explore the potential for this compound to act as an inactivator of human ornithine aminotransferase, γ-aminobutyric acid aminotransferase, or other related enzymes. As a result, there is no information regarding the specific chemical pathways that would be involved in such a process.
Exploration of Bioactivity beyond Specific Enzyme Targets
The biological potential of this compound can be inferred by examining the established activities of analogous structures.
Anticancer Activities and Selective Inhibition Mechanisms (e.g., tumor-associated carbonic anhydrase inhibition)
The quest for novel anticancer agents has led to the extensive investigation of various acetamide (B32628) derivatives. nih.govresearchgate.net Compounds featuring a 1,3-thiazole ring, which can be synthesized from precursors like this compound, have shown cytotoxic effects against multiple cancer cell lines, including cervical (HeLa), lung (A549), and glioblastoma (U87) cells. ijcce.ac.irijcce.ac.ir The mechanisms for such derivatives often involve inducing apoptosis through caspase 3 activation, reducing mitochondrial membrane potential, and generating reactive oxygen species (ROS). ijcce.ac.irijcce.ac.ir
A critical area of cancer therapy focuses on inhibiting tumor-associated carbonic anhydrases (CAs), particularly isoforms CA IX and XII. mdpi.commdpi.com These enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression. nih.gov The primary mechanism of inhibition involves a sulfonamide group (-SO₂NH₂) binding to the zinc ion in the enzyme's active site. Many potent and selective CA inhibitors are derivatives of benzenesulfonamides. mdpi.comnih.govnih.gov
While this compound contains a sulfur atom, its sulfanyl (B85325) group (-SH) is chemically distinct from the sulfonamide group required for the canonical CA inhibition mechanism. Consequently, it is not expected to function as a typical carbonic anhydrase inhibitor. Scientific literature has not established the anticancer activity or specific inhibitory mechanisms for this compound itself.
| Compound Class | Mechanism of Action | Target Cancer Cells | Reference |
|---|---|---|---|
| 1,3-Thiazole Acetamide Derivatives | Cytotoxicity, Caspase 3 Activation, ROS Generation | HeLa (cervical), A549 (lung), U87 (glioblastoma) | ijcce.ac.irijcce.ac.ir |
| 2-(Substituted phenoxy) Acetamide Derivatives | Anticancer activity (halogenated derivatives) | MCF-7 (breast), SK-N-SH (neuroblastoma) | nih.gov |
| Sulfonamide-based Carbonic Anhydrase Inhibitors | Inhibition of tumor-associated CA IX and XII | Various solid tumors (e.g., breast, pancreatic) | mdpi.comnih.gov |
Anti-inflammatory Pathways and Molecular Targets
Acetanilide (B955) (N-phenylacetamide) and its derivatives have a long history as analgesic and anti-inflammatory agents. researchgate.netbritannica.com Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins—lipid compounds that mediate inflammation, pain, and fever. patsnap.compatsnap.comopenaccessjournals.com By reducing prostaglandin (B15479496) synthesis, these compounds can alleviate inflammatory symptoms. patsnap.com
Studies on various acetanilide derivatives have demonstrated significant anti-inflammatory effects. For example, N-(2-hydroxy phenyl) acetamide has been shown to possess anti-arthritic properties by reducing pro-inflammatory cytokines like IL-1β and TNF-α in animal models. nih.gov Other research has focused on designing novel acetamide derivatives that act as multi-target inhibitors, targeting enzymes like COX-2 and 5-LOX to treat inflammation and pain. orientjchem.orgiasp-pain.org However, specific investigations into the anti-inflammatory pathways and molecular targets of this compound have not been reported. The influence of its unique amino and sulfanyl substitutions on COX inhibition or other inflammatory cascades remains to be determined.
| Compound/Derivative | Molecular Target/Pathway | Therapeutic Effect | Reference |
|---|---|---|---|
| Acetanilide | Inhibition of COX-1 and COX-2 enzymes | Analgesic and antipyretic | patsnap.compatsnap.com |
| N-(2-hydroxy phenyl) acetamide | Reduction of pro-inflammatory cytokines (IL-1β, TNF-α) | Anti-arthritic | nih.gov |
| N-(benzene sulfonyl) acetamide derivatives | Multi-target inhibition of COX-2, 5-LOX, TRPV1 | Anti-inflammatory and analgesic | iasp-pain.org |
| Phenoxyacetanilide derivatives | Inhibition of COX-2 enzyme | Anti-inflammatory and analgesic | orientjchem.org |
Antioxidant and Antimicrobial Modalities
The sulfanyl (thiol) group is a key feature of this compound that suggests potential antioxidant activity. Thiol-containing compounds are well-known antioxidants that can neutralize reactive oxygen species (ROS) and other free radicals. rjor.roresearchgate.net The sulfhydryl group can donate a hydrogen atom, a process that quenches radicals and mitigates oxidative stress. rjor.roresearchgate.net Glutathione, a major endogenous thiol antioxidant, protects cells from damage through these mechanisms. rjor.ronih.gov The antioxidant potential of thiol-containing compounds is directly related to the presence of the free, reactive -SH group. researchgate.net
In addition to the thiol group, various acetamide derivatives have been synthesized and evaluated for both antioxidant and antimicrobial properties. nih.gov For instance, certain isatin-derived N-(phenyl)acetamides have shown activity against both Gram-positive and Gram-negative bacteria. wisdomlib.org Other N-phenylacetamide derivatives containing thiazole (B1198619) moieties have also demonstrated promising antibacterial effects. mdpi.com While the chemical structure of this compound suggests a capacity for antioxidant activity due to its thiol group, specific studies confirming and quantifying its antioxidant or antimicrobial efficacy are not available in the current scientific literature. researchgate.netmdpi.com
Adduct Formation with Biomolecules (e.g., protein modification for biomonitoring)
The thiol group is highly nucleophilic, making it one of the most reactive functional groups in biological systems. nih.govnih.gov This reactivity allows thiol-containing compounds to form covalent adducts with various biomolecules, particularly proteins. umn.edu The sulfhydryl group can react with electrophilic sites on proteins or participate in thiol-disulfide exchange reactions with cysteine residues. nih.govfiu.edu This process of protein modification is fundamental to cellular signaling and can also be harnessed for biomonitoring. nih.gov
For example, the formation of stable adducts between a compound and a highly abundant protein like albumin can serve as a biomarker of exposure. Aromatic thiols are known to react with electrophiles to form stable adducts that can be quantified. researchgate.net While the hepatocarcinogen thioacetamide (B46855) is known to form protein adducts in the liver, the specific adduct-forming potential of this compound has not been characterized. nih.gov Its structure suggests a high potential for forming disulfide linkages or other covalent bonds with proteins, but specific research into this application is currently lacking. umn.edu
Computational and Theoretical Chemistry Investigations
Molecular Docking Simulations for Ligand-Protein Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as N-(3-Amino-4-sulfanylphenyl)acetamide, might interact with a biological target, typically a protein.
Specific molecular docking studies detailing the binding affinities and ligand-receptor interaction modes of this compound with various protein targets are not extensively available in the public domain. Such studies are typically conducted during the drug discovery process to identify potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of this interaction.
The results from molecular docking simulations are instrumental in the design and optimization of new ligands. By visualizing the binding mode of a parent compound like this compound, medicinal chemists can identify opportunities to modify its structure to enhance binding affinity and selectivity for a target protein. For instance, functional groups could be added or modified to form additional hydrogen bonds or to improve hydrophobic contacts within the binding pocket. This iterative process of computational analysis and chemical synthesis is a cornerstone of modern drug development.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods can provide detailed information about molecular orbitals and charge distributions.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Specific HOMO and LUMO energy values for this compound from dedicated quantum chemical studies are not readily found in publicly accessible literature.
Mulliken charge distribution analysis is a method to assign partial atomic charges to the atoms within a molecule. This information is valuable for understanding the molecule's polarity and its potential for electrostatic interactions with other molecules, such as a protein receptor. Detailed Mulliken charge distribution data for this compound is not available in the surveyed literature.
Prediction of Physicochemical Descriptors and Conformational Landscapes
Physicochemical descriptors are crucial for predicting a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While specific experimental or computational data for this compound is scarce, data for the structurally similar compound, N-(3-amino-4-chlorophenyl)acetamide, is available from public databases and can serve as an illustrative example.
The following table presents a selection of computed physicochemical properties for N-(3-amino-4-chlorophenyl)acetamide, which features a chloro group instead of a sulfanyl (B85325) group at the 4-position of the phenyl ring.
| Physicochemical Descriptor | Value (for N-(3-amino-4-chlorophenyl)acetamide) |
|---|---|
| Molecular Weight | 184.62 g/mol |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
| Lipophilicity (XLogP3) | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
These descriptors provide insights into the potential behavior of similar molecules. For instance, the topological polar surface area (TPSA) is a good indicator of a drug's ability to permeate cell membranes. The lipophilicity, represented by XLogP3, influences a compound's solubility and permeability. The number of hydrogen bond donors and acceptors is critical for understanding its interactions with biological targets and its solubility in aqueous environments. The count of rotatable bonds gives an indication of the molecule's conformational flexibility.
pKa Calculations and their Relevance to Molecular Activity and Selectivity
The ionization state of a molecule, dictated by the pKa values of its acidic and basic functional groups, is a critical determinant of its biological activity, dictating its solubility, membrane permeability, and interaction with molecular targets. For this compound, the primary functional groups influencing its ionization state are the aromatic amino group and the sulfanyl (thiol) group. Computational methods, particularly those based on density functional theory (DFT), have become invaluable for predicting the pKa values of molecules, offering insights that complement experimental approaches.
The prediction of pKa values for substituted anilines and thiols has been a subject of extensive computational study. The accuracy of these predictions is highly dependent on the chosen theoretical model, including the functional, basis set, and the model used to represent the solvent. For thiols, it has been demonstrated that including explicit water molecules in the computational model, in conjunction with a polarizable continuum model (PCM), significantly improves the accuracy of pKa predictions. nih.govresearchgate.netwayne.edu Studies have shown that for a test set of 45 substituted thiols, the inclusion of three explicit water molecules hydrogen-bonded to the sulfur atom can lead to an average error of as low as -0.11 ± 0.50 pKa units when using the ωB97XD functional with the 6-31+G(d,p) basis set and the SMD solvation model. nih.govwayne.edu Without the inclusion of explicit water molecules, the average errors in calculated pKa values for simple thiols can be as high as 10 pKa units. nih.govresearchgate.net
Similarly, for substituted anilines, the inclusion of explicit water molecules has been shown to be crucial for accurate pKa prediction. These computational models allow for a detailed understanding of how substituents on the phenyl ring influence the acidity and basicity of the functional groups through electronic effects.
The relevance of these pKa values to molecular activity and selectivity is profound. The ionization state of the amino and sulfanyl groups will govern the molecule's ability to form hydrogen bonds and electrostatic interactions with its biological targets. For instance, if the molecule is designed as an inhibitor for a specific enzyme, the protonation state of these functional groups will determine the precise interactions within the enzyme's active site, thereby influencing binding affinity and selectivity.
| Functional Group | Parent Compound | Experimental pKa | Computational Model for Accurate Prediction |
|---|---|---|---|
| Aromatic Amine | Aniline (B41778) | 4.6 | DFT with explicit water molecules and a continuum solvation model. |
| Aromatic Thiol | Thiophenol | 6.6 | ωB97XD/6-31+G(d,p) with three explicit water molecules and SMD solvation model. nih.govwayne.edu |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational stability and interaction dynamics. For this compound, MD simulations can elucidate the preferred three-dimensional structures of the molecule and how it interacts with its environment, such as a solvent or a biological receptor.
MD simulations can reveal the conformational stability of different isomers and the energy barriers between them. For instance, simulations can predict whether the molecule adopts a more extended or a more compact conformation in solution. This is crucial for understanding how the molecule might fit into a binding pocket of a protein. A detailed conformational analysis of mycothiol, a glycothiol containing an N-acetyl-L-cysteine moiety, highlighted the presence of several key low-energy conformations in both the gas phase and with implicit water solvation. nih.gov This suggests that molecules with similar functional groups, like this compound, are also likely to exist as an ensemble of different conformations.
Furthermore, MD simulations can provide a dynamic picture of the interactions between this compound and a target protein. By placing the molecule in the active site of a protein, simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions over time. A study on N-phenylthiourea derivatives complexed with catechol oxidase showed that the geometry and interactions between the ligand and the receptor were highly dependent on the position of substituents on the phenyl ring, with a concentrated multicenter hydrogen bond being formed at the end of the simulation. nih.gov This highlights the importance of specific substituent patterns for stable binding.
The interaction dynamics revealed by MD simulations are critical for understanding the mechanism of action and for the rational design of more potent and selective molecules. For example, the simulations can identify key amino acid residues that are crucial for binding and can guide the modification of the molecule to enhance these interactions.
| Simulation Aspect | Key Findings from Related Systems | Relevance to this compound |
|---|---|---|
| Conformational Stability | N-phenylacetamide derivatives exhibit preferred orientations of the acetamido group relative to the phenyl ring. nih.gov | The orientation of the acetamido and sulfanyl groups will determine the overall shape and potential for intermolecular interactions. |
| Interaction Dynamics | Substituent positions on the phenyl ring dictate the formation of stable hydrogen bonds with receptor sites. nih.gov | The amino and sulfanyl groups are likely to be key interaction points with a biological target, and their positioning is critical for binding affinity. |
| Solvent Effects | Implicit and explicit solvent models in conformational analysis of thiols reveal different populated conformations. nih.gov | The conformational ensemble of the molecule in an aqueous environment will influence its availability for binding to a receptor. |
Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the compound This compound to generate the detailed article requested in the specified application areas.
The instructions require focusing solely on "this compound" and providing detailed research findings for each of the outlined subsections:
Applications and Emerging Research Areas
Biochemical and Analytical Research Tools
N-(3-Amino-4-sulfanylphenyl)acetamide, a bifunctional aromatic compound, holds significant potential as a versatile tool in biochemical and analytical research. Its unique structure, featuring a reactive thiol group, a nucleophilic amino group, and an acetamido moiety, allows for its application in diverse areas, from the development of sensitive biomonitoring probes to its use as a foundational element in the synthesis of intricate molecular structures.
Probes for Biomonitoring Studies
The detection and quantification of specific biomolecules and environmental toxins are crucial for understanding biological processes and ensuring public health. Fluorescent probes have emerged as indispensable tools for this purpose due to their high sensitivity and real-time monitoring capabilities. Thiophenol derivatives, in particular, are of great interest in the development of probes for detecting toxic substances in biological and environmental systems. nih.govnih.gov
The sulfanyl (B85325) group (-SH) on the this compound molecule is the key functional group for its potential application as a biomonitoring probe. Thiols are known to be highly reactive and can participate in various chemical reactions, making them ideal for designing "turn-on" or "turn-off" fluorescent sensors. For instance, the thiol group can react with specific analytes, leading to a conformational change in the molecule and a subsequent alteration in its fluorescent properties. This change in fluorescence can be quantitatively measured to determine the concentration of the target analyte.
Key Research Findings on Thiophenol-Based Probes:
| Probe Characteristic | Finding | Reference |
| Sensitivity | Fluorescent probes based on thiophenol derivatives have demonstrated the ability to detect trace amounts of thiophenols, with detection limits in the nanomolar range. | nih.gov |
| Selectivity | These probes can be designed to exhibit high selectivity for thiophenols over other biologically relevant thiols, such as cysteine and glutathione. | mdpi.com |
| Rapid Response | The reaction between the probe and the analyte is often rapid, allowing for real-time monitoring of dynamic processes. | nih.govnih.gov |
| Biocompatibility | Researchers have developed thiophenol-based probes with low cytotoxicity, enabling their use in living cells and organisms for in-vivo imaging. | nih.gov |
While direct studies on this compound as a biomonitoring probe are not extensively documented, its structural similarity to other reactive thiophenol compounds suggests its strong potential in this area. The amino and acetamido groups could be further modified to tune the probe's photophysical properties, such as its absorption and emission wavelengths, and to enhance its specificity for target molecules.
Advanced Chemical Building Blocks for Complex Molecular Architectures
The field of synthetic chemistry continually seeks novel building blocks to construct complex molecules with specific functions, particularly for pharmaceutical and materials science applications. Aminothiophenol and its derivatives are highly valued in this regard due to their ability to serve as precursors for a wide range of heterocyclic compounds. ontosight.ai
This compound possesses two key reactive sites for synthetic elaboration: the amino group and the sulfanyl group. These functional groups can participate in a variety of cyclization and condensation reactions to form fused ring systems. One of the most prominent applications of aminothiophenols is in the synthesis of benzothiazoles. nih.govresearchgate.netmdpi.com Benzothiazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of benzothiazoles from aminothiophenols typically involves a condensation reaction with a carboxylic acid or its derivative. nih.govresearchgate.netmdpi.com In the case of this compound, the amino and sulfanyl groups can react with a suitable carbonyl-containing compound to form a benzothiazole (B30560) ring fused to the existing phenylacetamide structure. The acetamido group can influence the reactivity of the aromatic ring and can also be a site for further chemical modification.
Examples of Complex Molecules Derived from Aminothiophenols:
| Product Class | Synthetic Precursor | Significance |
| Benzothiazoles | o-Aminothiophenols | Exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry. nih.govresearchgate.net |
| Polybenzothiazoles | Diaminodithiophenols | High-performance polymers with excellent thermal stability and mechanical properties. |
| Thiol-Functionalized Nanoparticles | Thiophenol derivatives | Used in the development of SERS (Surface-Enhanced Raman Scattering) biosensors. mdpi.com |
The versatility of this compound as a chemical building block extends beyond benzothiazole synthesis. Its functional groups can be utilized in multicomponent reactions to efficiently construct complex molecular frameworks. researchgate.net This approach allows for the rapid generation of diverse compound libraries for drug discovery and materials science research. The inherent reactivity of this compound makes it a valuable precursor for creating novel molecular architectures with tailored properties.
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Confirmation and Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-(3-Amino-4-sulfanylphenyl)acetamide, both ¹H and ¹³C NMR would be critical for structural confirmation.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, one might expect signals corresponding to the protons at positions 2, 5, and 6. The acetamide (B32628) group would show a singlet for the methyl (CH₃) protons and a broader singlet for the amide (NH) proton. The primary amine (NH₂) and the sulfanyl (B85325) (SH) protons would also appear as singlets, which are typically broad and their chemical shifts can be concentration and solvent dependent. The integration of these signals would correspond to the number of protons in each group.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying each unique carbon environment. The spectrum would be expected to show signals for the two carbons of the acetamide group (the carbonyl and the methyl carbon), and six distinct signals for the carbons of the aromatic ring, reflecting the asymmetry of the substitution.
Interactive Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Acetyl CH₃ | ~2.1 | Singlet | 3H |
| Aromatic CH | 6.8 - 7.5 | Multiplet | 3H |
| Amine NH₂ | 3.5 - 4.5 (variable) | Broad Singlet | 2H |
| Sulfanyl SH | 3.0 - 4.0 (variable) | Broad Singlet | 1H |
| Amide NH | 8.0 - 9.5 (variable) | Broad Singlet | 1H |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to show characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine and the secondary amide, a C=O stretching from the amide I band, and S-H stretching from the thiol group. For a similar compound, N-(4-mercaptophenyl)-acetamide, IR data has been compiled, providing a reference for the expected spectral regions of these functional groups eurofinsdiscovery.com.
Interactive Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretch | 3300 - 3500 |
| N-H (Amide) | Stretch | 3200 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| S-H (Thiol) | Stretch | 2550 - 2600 |
| C=O (Amide I) | Stretch | 1630 - 1680 |
| N-H (Amide II) | Bend | 1510 - 1570 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula (C₈H₁₀N₂OS). The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation could involve the loss of the acetyl group or cleavage at the C-S bond. While no direct mass spectrum is available for the target compound, data for related structures like N-[4-[(4-aminophenyl)sulfonyl]phenyl]-acetamide (molecular weight 290.338 g/mol ) can be found in databases such as the NIST WebBook, illustrating typical fragmentation patterns for aromatic acetamides nih.gov.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For example, studies on related compounds like N-(3-Chloro-4-fluorophenyl)acetamide have revealed details about the planarity of the molecule and the hydrogen bonding networks that stabilize the crystal packing bldpharm.com. Such interactions, including hydrogen bonds involving the amine, amide, and sulfanyl groups, would be expected to play a significant role in the crystal lattice of the title compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. For this compound, High-Performance Liquid Chromatography (HPLC) would be the primary technique for purity analysis. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable. The addition of an acid, such as formic or phosphoric acid, might be necessary to ensure good peak shape sielc.com. The development of such methods is crucial for both qualitative and quantitative analysis, allowing for the detection and quantification of any impurities or degradation products. These chromatographic techniques are noted for being simple to handle, fast, and providing good separation efficiency and high accuracy nih.gov.
Kinetic and Biophysical Assays for Reaction and Interaction Characterization
While specific kinetic or biophysical studies on this compound are not documented, the presence of the reactive sulfanyl (thiol) and amino groups suggests that such assays would be highly relevant for understanding its chemical reactivity and potential biological interactions. Biophysical techniques are crucial in drug discovery for characterizing molecular interactions eurofinsdiscovery.com.
Stopped-flow experiments could be employed to study the kinetics of its reactions, for example, its oxidation or its reaction with electrophiles. The thiol group is known to be redox-active, and its reactivity is a key feature of many biologically important molecules nih.gov. Assays to determine its antioxidant capacity or its ability to interact with biological macromolecules, such as proteins, could be performed. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide quantitative data on binding affinities and thermodynamics if a specific biological target is identified . Such studies would be critical in elucidating any potential pharmacological or toxicological profile of the compound.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(3-Amino-4-sulfanylphenyl)acetamide, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis is typical: (1) acetylation of 3-nitro-4-mercaptoaniline using acetic anhydride under reflux (2) catalytic hydrogenation to reduce the nitro group to an amine. Solvent choice (e.g., ethanol vs. DMF) and temperature control (60–80°C) are critical for minimizing side products like disulfide formation .
- Validation : Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm final purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Approach : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).
- ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (meta-substituted benzene), thiol (-SH) proton at δ 3.1–3.3 ppm (broad, exchange with D2O), and acetamide methyl at δ 2.1 ppm .
- FT-IR : Confirm -NH₂ (3350 cm⁻¹), -SH (2550 cm⁻¹), and amide C=O (1650 cm⁻¹) stretches.
- Pitfalls : Thiol oxidation during sample preparation can skew results; use argon-sparged solvents .
Q. What are the stability considerations for this compound under varying storage conditions?
- Guidelines : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when sealed in amber vials with desiccant .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-sulfanyl group influence the compound’s reactivity in cross-coupling reactions?
- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using phenylboronic acid under Pd(PPh₃)₄ catalysis.
- Results : The 4-sulfanyl group enhances para-directing effects, achieving 78% yield vs. 45% for methoxy analogs. Steric hindrance from bulkier substituents (e.g., -SMe) reduces yields to <30% .
- Data Analysis : Use Hammett constants (σₚ = –0.15 for -SH) to correlate electronic effects with reaction rates .
Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and compute ADMET properties.
- Findings : LogP = 1.2 (moderate lipophilicity), polar surface area = 85 Ų (indicative of blood-brain barrier impermeability). MD simulations predict CYP3A4-mediated metabolism at the acetamide group .
Q. How can crystallographic data resolve contradictions in reported melting points for this compound?
- Case Study : Conflicting mp values (180–190°C vs. 195–200°C) arise from polymorphism. Single-crystal X-ray diffraction (SC-XRD) reveals two polymorphs:
- Form I : Monoclinic (P2₁/c), H-bonding between -SH and amide groups.
- Form II : Triclinic (P‾1), dimeric via S–S interactions.
- Thermal Analysis : DSC shows Form II melts 10°C higher due to stronger intermolecular forces .
Q. What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?
- Analytical Workflow :
HPLC-MS/MS : Detect disulfide dimers (m/z 450.2) at LOD = 0.1 ppm.
ICP-OES : Quantify residual metal catalysts (e.g., Pd < 10 ppm).
- Contradictions : Discrepancies in impurity profiles between synthetic batches are resolved via post-column derivatization with Ellman’s reagent (specific for -SH oxidation products) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
